molecular formula C21H19N3O3 B6541826 3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-6-(4-methoxyphenyl)-3,4-dihydropyrimidin-4-one CAS No. 1058373-39-9

3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-6-(4-methoxyphenyl)-3,4-dihydropyrimidin-4-one

Cat. No. B6541826
CAS RN: 1058373-39-9
M. Wt: 361.4 g/mol
InChI Key: UCCMKRVHXAVGRL-UHFFFAOYSA-N
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Description

The compound contains an indole group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, indole derivatives are known to undergo a variety of chemical reactions, including electrophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. For example, the presence of the indole group could potentially make the compound aromatic and relatively stable .

Mechanism of Action

Target of Action

It’s known that indole derivatives, which are part of the compound’s structure, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it’s plausible that this compound could influence a variety of biochemical pathways, leading to diverse downstream effects.

Result of Action

Given the wide range of biological activities associated with indole derivatives , it’s likely that the compound could have diverse effects at the molecular and cellular levels.

Future Directions

Future research could involve synthesizing and testing various derivatives of this compound to explore their potential biological activities. This could lead to the development of new therapeutic agents .

properties

IUPAC Name

3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-6-(4-methoxyphenyl)pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3/c1-27-17-8-6-15(7-9-17)18-12-20(25)23(14-22-18)13-21(26)24-11-10-16-4-2-3-5-19(16)24/h2-9,12,14H,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCCMKRVHXAVGRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-(indolin-1-yl)-2-oxoethyl)-6-(4-methoxyphenyl)pyrimidin-4(3H)-one

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